

# Application Notes and Protocols for Copper-Catalyzed Trifluoromethylation using CF3I

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## Compound of Interest

Compound Name: Iodotrifluoromethane

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The introduction of a trifluoromethyl (-CF<sub>3</sub>) group into organic molecules is a paramount strategy in medicinal chemistry and materials science. The unique electronic properties of the -CF<sub>3</sub> group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates. Copper-catalyzed trifluoromethylation reactions have emerged as a powerful and cost-effective method for the construction of C-CF<sub>3</sub> bonds. This document provides detailed application notes and protocols for the copper-catalyzed trifluoromethylation of various substrates using **iodotrifluoromethane** (CF<sub>3</sub>I) as the trifluoromethyl source.

## Introduction

Trifluoromethylated organic compounds are of significant interest in the pharmaceutical and agrochemical industries.<sup>[1][2]</sup> Copper-catalyzed cross-coupling reactions offer a more economical and scalable alternative to other transition-metal-catalyzed methods for introducing the CF<sub>3</sub> group. **Iodotrifluoromethane** (CF<sub>3</sub>I) is an inexpensive and readily available source of the trifluoromethyl radical (•CF<sub>3</sub>) under mild conditions, particularly when coupled with photoredox catalysis.<sup>[1][2]</sup>

This application note focuses on two primary copper-catalyzed methods utilizing CF<sub>3</sub>I:

- Photoredox Co-catalyzed Trifluoromethylation of Arylboronic Acids: A mild and versatile method that merges visible-light photoredox catalysis with copper catalysis to trifluoromethylate a wide range of aryl and heteroaryl boronic acids.<sup>[3][4]</sup>

- Trifluoromethylation of Aryl Iodides via in situ generated Trifluoromethylzinc Reagent: An alternative approach where CF<sub>3</sub>I is converted to a trifluoromethylzinc reagent in situ, which then participates in a copper-catalyzed cross-coupling with aryl iodides.<sup>[5][6]</sup>

These protocols offer robust and reproducible methods for the synthesis of trifluoromethylated compounds with broad functional group tolerance.

## Data Presentation: Substrate Scope and Reaction Yields

The following tables summarize the quantitative data for the copper-catalyzed trifluoromethylation of various substrates using CF<sub>3</sub>I, showcasing the versatility and efficiency of these methods.

### Table 1: Copper/Photoredox Co-catalyzed Trifluoromethylation of Arylboronic Acids with CF<sub>3</sub>I

Entry	Substrate (ArB(OH) <sub>2</sub> )	Product	Yield (%)
1	Phenylboronic acid	Trifluoromethylbenzene	75
2	4-Methoxyphenylboronic acid	1-Methoxy-4-(trifluoromethyl)benzene	82
3	4-Chlorophenylboronic acid	1-Chloro-4-(trifluoromethyl)benzene	78
4	4-Acetylphenylboronic acid	1-(4-(Trifluoromethyl)phenyl)ethan-1-one	65
5	3-Thiopheneboronic acid	3-(Trifluoromethyl)thiophene	71
6	2-Naphthylboronic acid	2-(Trifluoromethyl)naphthalene	85
7	4-Iodophenylboronic acid	1-Iodo-4-(trifluoromethyl)benzene	68[3]

General Conditions: Arylboronic acid (1.0 equiv), CuOAc (0.2 equiv), Ru(bpy)<sub>3</sub>Cl<sub>2</sub>·6H<sub>2</sub>O (0.01 equiv), K<sub>2</sub>CO<sub>3</sub> (1.0 equiv), CF<sub>3</sub>I (5.0 equiv), DMF, 60 °C, 12 h, visible light irradiation.[3]

**Table 2: Copper-Catalyzed Trifluoromethylation of Aryl Iodides with in situ generated Zn(CF<sub>3</sub>)I from CF<sub>3</sub>I**

Entry	Substrate (Ar-I)	Product	Yield (%)
1	Iodobenzene	Trifluoromethylbenzene	85
2	1-Iodo-4-methoxybenzene	1-Methoxy-4-(trifluoromethyl)benzene	78
3	1-Iodo-4-chlorobenzene	1-Chloro-4-(trifluoromethyl)benzene	81
4	1-Iodo-4-nitrobenzene	1-Nitro-4-(trifluoromethyl)benzene	65
5	2-Iodonaphthalene	2-(Trifluoromethyl)naphthalene	92
6	3-Iodopyridine	3-(Trifluoromethyl)pyridine	73

General Conditions: Aryl iodide (1.0 equiv), Zn powder (2.0 equiv), CF<sub>3</sub>I (excess), CuI (2 mol%), 1,10-phenanthroline (2 mol%), DMPU, 50 °C, 24 h.<sup>[5][6]</sup>

## Experimental Protocols

### Protocol 1: Copper/Photoredox Co-catalyzed Trifluoromethylation of Arylboronic Acids

This protocol is adapted from the work of Sanford and coworkers.<sup>[3]</sup>

Materials:

- Arylboronic acid (0.5 mmol, 1.0 equiv)
- Copper(I) acetate (CuOAc, 0.1 mmol, 0.2 equiv)

- Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate ( $\text{Ru}(\text{bpy})_3\text{Cl}_2 \cdot 6\text{H}_2\text{O}$ , 0.005 mmol, 0.01 equiv)
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ , 0.5 mmol, 1.0 equiv)
- Anhydrous N,N-dimethylformamide (DMF, 3 mL)
- **Iodotrifluoromethane** ( $\text{CF}_3\text{I}$ , gas)
- Schlenk tube or a reaction vial with a septum
- Magnetic stir bar
- Balloon filled with  $\text{CF}_3\text{I}$
- Visible light source (e.g., 26 W compact fluorescent light bulb)

Procedure:

- To a Schlenk tube containing a magnetic stir bar, add the arylboronic acid (0.5 mmol),  $\text{CuOAc}$  (12.3 mg, 0.1 mmol),  $\text{Ru}(\text{bpy})_3\text{Cl}_2 \cdot 6\text{H}_2\text{O}$  (3.7 mg, 0.005 mmol), and  $\text{K}_2\text{CO}_3$  (69.1 mg, 0.5 mmol).
- Evacuate and backfill the tube with argon or nitrogen three times.
- Add anhydrous DMF (3 mL) via syringe.
- Introduce  $\text{CF}_3\text{I}$  gas by bubbling it through the reaction mixture for 2-3 minutes, or by evacuating the headspace and backfilling with  $\text{CF}_3\text{I}$  from a balloon.
- Seal the tube and place it approximately 5-10 cm from a 26 W compact fluorescent light bulb.
- Stir the reaction mixture at 60 °C for 12 hours.
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

- Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.

## Protocol 2: Copper-Catalyzed Trifluoromethylation of Aryl Iodides with in situ Generated $\text{Zn}(\text{CF}_3)\text{I}$

This protocol is adapted from a procedure for the in situ generation of a trifluoromethylzinc reagent.<sup>[5][6]</sup>

Materials:

- Aryl iodide (0.5 mmol, 1.0 equiv)
- Zinc powder (1.0 mmol, 2.0 equiv, <10  $\mu\text{m}$ , 99.9%)
- Copper(I) iodide ( $\text{CuI}$ , 0.01 mmol, 2 mol%)
- 1,10-Phenanthroline (0.01 mmol, 2 mol%)
- Anhydrous 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU, 0.5 mL)
- **Iodotrifluoromethane** ( $\text{CF}_3\text{I}$ , gas)
- Schlenk tube with a septum
- Magnetic stir bar
- Balloon filled with  $\text{CF}_3\text{I}$

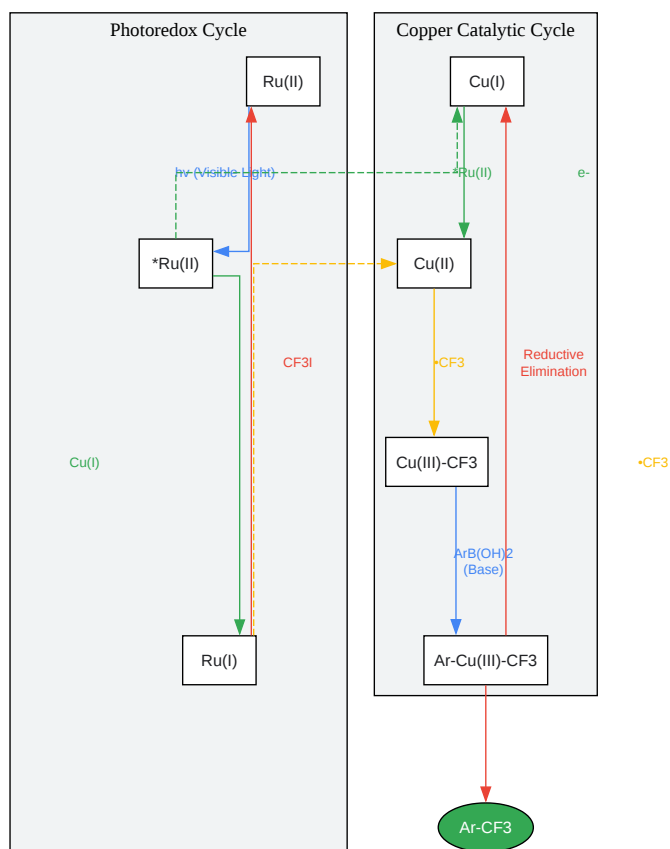
Procedure:

- To a Schlenk tube containing a magnetic stir bar, add zinc powder (65.4 mg, 1.0 mmol).
- Evacuate and backfill the tube with argon three times.
- Add anhydrous DMPU (0.5 mL) via syringe.
- Introduce CF<sub>3</sub>I gas by bubbling it through the suspension for 5-10 minutes.
- Stir the suspension at room temperature for 2 hours to allow for the formation of the trifluoromethylzinc reagent.
- To the resulting suspension, add CuI (1.9 mg, 0.01 mmol), 1,10-phenanthroline (1.8 mg, 0.01 mmol), and the aryl iodide (0.5 mmol).
- Seal the tube and place it in a preheated heating block at 50 °C.
- Stir the reaction mixture for 24 hours.
- After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH<sub>4</sub>Cl.
- Extract the mixture with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.

## Mandatory Visualizations

### Reaction Mechanism and Experimental Workflow

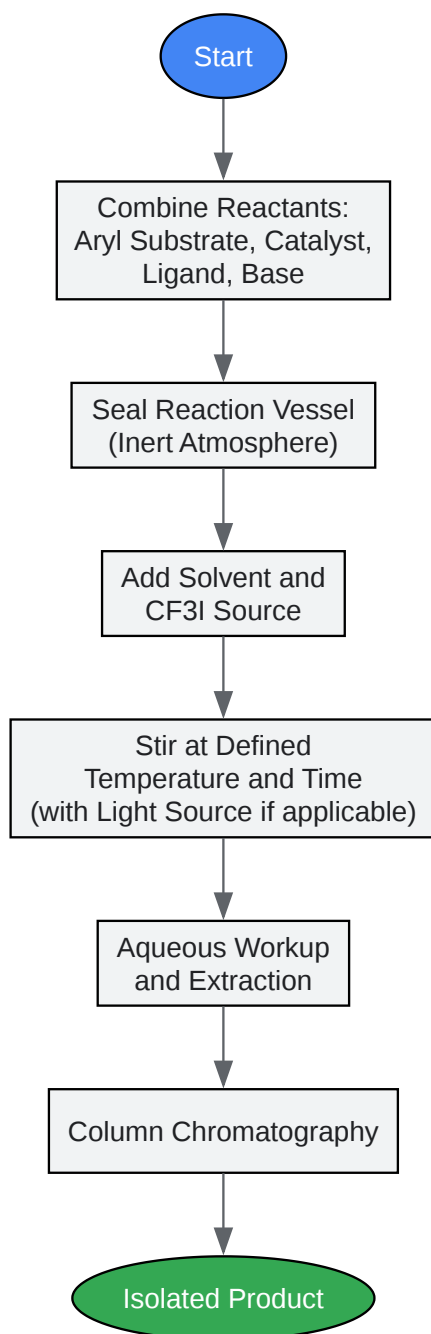
The following diagrams illustrate the proposed reaction mechanism for the photoredox co-catalyzed trifluoromethylation and a general experimental workflow.



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Caption: Proposed mechanism for Cu/Ru-catalyzed trifluoromethylation.





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Caption: General experimental workflow for trifluoromethylation.

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